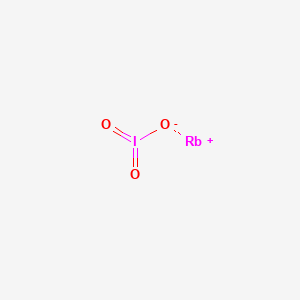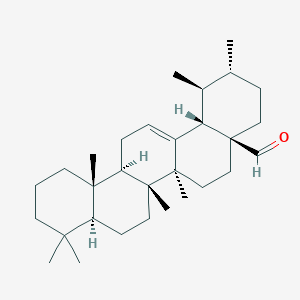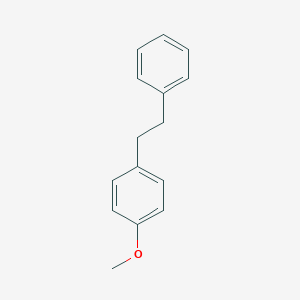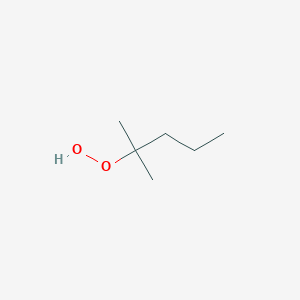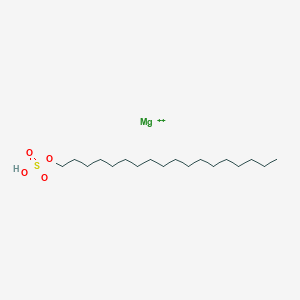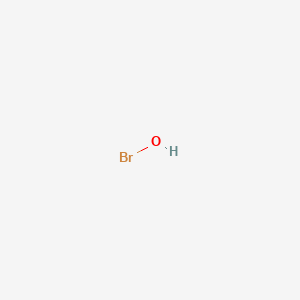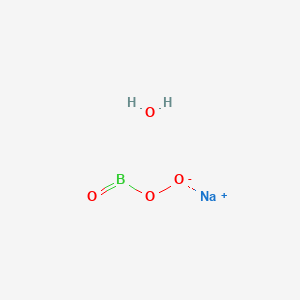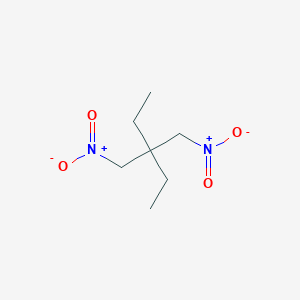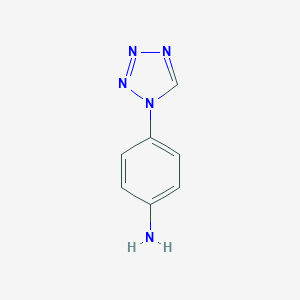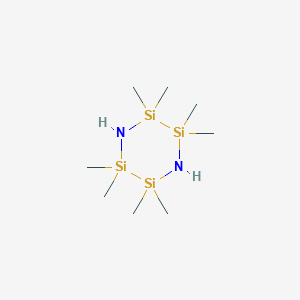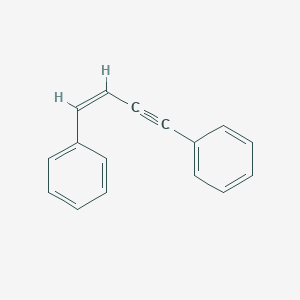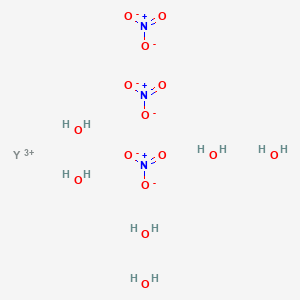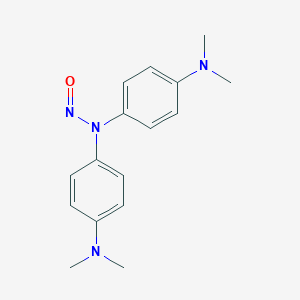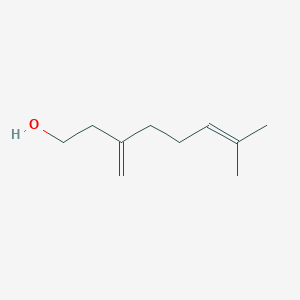
7-Methyl-3-methylene-6-octen-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyl-3-methylene-6-octen-1-ol, also known as myrcenol, is a naturally occurring compound found in various plants, such as mangoes, hops, and bay leaves. It is widely used in the fragrance industry due to its pleasant odor, which is described as earthy, musky, and slightly sweet. In recent years, myrcenol has gained attention in scientific research due to its potential health benefits and applications in various fields.
Mecanismo De Acción
The exact mechanism of action of 7-Methyl-3-methylene-6-octen-1-ol is not fully understood, but it is believed to work by interacting with various receptors and enzymes in the body. For example, 7-Methyl-3-methylene-6-octen-1-ol has been shown to interact with the TRPA1 receptor, which is involved in pain and inflammation. It has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2, which is involved in inflammation.
Efectos Bioquímicos Y Fisiológicos
Myrcenol has been shown to have several biochemical and physiological effects on the body. For example, it has been shown to reduce the levels of pro-inflammatory cytokines, which are involved in inflammation. It has also been shown to increase the levels of anti-inflammatory cytokines, which can help to reduce inflammation. Additionally, 7-Methyl-3-methylene-6-octen-1-ol has been shown to have antioxidant properties, which can help to protect the body against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 7-Methyl-3-methylene-6-octen-1-ol in lab experiments is that it is readily available and relatively inexpensive. Additionally, it has been shown to have a wide range of potential applications, which makes it a versatile compound for research. However, one limitation of using 7-Methyl-3-methylene-6-octen-1-ol in lab experiments is that it can be difficult to work with due to its volatile nature and strong odor.
Direcciones Futuras
There are several future directions for research on 7-Methyl-3-methylene-6-octen-1-ol. One area of interest is its potential as a natural insecticide, as it has been shown to have insecticidal properties. Another area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease, as it has been shown to have neuroprotective properties. Additionally, further research is needed to fully understand the mechanism of action of 7-Methyl-3-methylene-6-octen-1-ol and its potential applications in various fields.
Métodos De Síntesis
Myrcenol can be synthesized using various methods, including chemical synthesis and extraction from natural sources. One of the most common methods is the chemical synthesis from 3-methyl-3-buten-1-ol, which involves the use of reagents such as sulfuric acid and sodium sulfate. Another method is the extraction of 7-Methyl-3-methylene-6-octen-1-ol from natural sources, which involves the use of solvents such as ethanol and hexane.
Aplicaciones Científicas De Investigación
Myrcenol has been the subject of several scientific studies, which have explored its potential health benefits and applications in various fields. One study found that 7-Methyl-3-methylene-6-octen-1-ol has anti-inflammatory properties, which could make it a useful treatment for conditions such as arthritis and asthma. Another study found that 7-Methyl-3-methylene-6-octen-1-ol has antimicrobial properties, which could make it a useful ingredient in personal care products and disinfectants.
Propiedades
Número CAS |
13066-51-8 |
|---|---|
Nombre del producto |
7-Methyl-3-methylene-6-octen-1-ol |
Fórmula molecular |
C10H18O |
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
7-methyl-3-methylideneoct-6-en-1-ol |
InChI |
InChI=1S/C10H18O/c1-9(2)5-4-6-10(3)7-8-11/h5,11H,3-4,6-8H2,1-2H3 |
Clave InChI |
LPYYZHAEKPCIHA-UHFFFAOYSA-N |
SMILES |
CC(=CCCC(=C)CCO)C |
SMILES canónico |
CC(=CCCC(=C)CCO)C |
Sinónimos |
7-Methyl-3-methylene-6-octen-1-ol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




